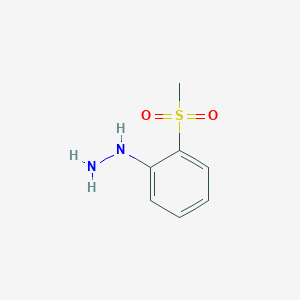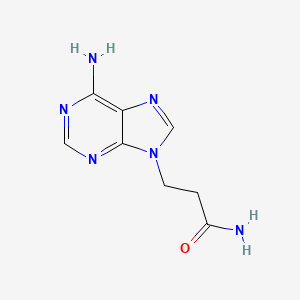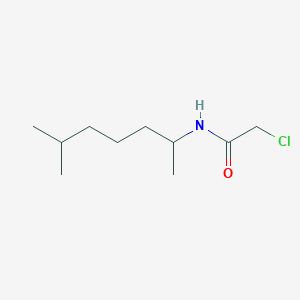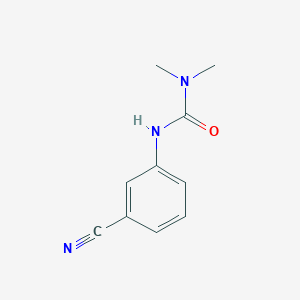
Propyl(2,2,2-trifluoroethyl)amine
Vue d'ensemble
Description
Propyl(2,2,2-trifluoroethyl)amine: is an organic compound characterized by the presence of a propyl group attached to a 2,2,2-trifluoroethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
N-Trifluoroethylation of Anilines: One method involves the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.
Amidation of Non-Activated Esters: Another approach involves the amidation of non-activated esters using a co-catalytic system involving 1,8-diazabicyclo[5.4.0]undec-7-ene and 1,2,4-triazole.
Industrial Production Methods: Industrial production methods for propyl(2,2,2-trifluoroethyl)amine are not well-documented in the literature. the methods mentioned above can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Propyl(2,2,2-trifluoroethyl)amine can undergo substitution reactions, particularly N-trifluoroethylation, where the trifluoromethyl group is introduced into the molecule.
Amidation Reactions: The compound can participate in amidation reactions with non-activated esters, facilitated by specific organocatalysts.
Common Reagents and Conditions:
Iron(III) Porphyrin Catalyst: Used in N-trifluoroethylation reactions.
1,8-Diazabicyclo[5.4.0]undec-7-ene and 1,2,4-Triazole: Used in amidation reactions.
Major Products:
N-Trifluoroethylated Anilines: Formed from the N-trifluoroethylation of anilines.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Fluorinated Compounds: Propyl(2,2,2-trifluoroethyl)amine is used in the synthesis of fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology and Medicine:
Drug Development: The trifluoromethyl group in this compound can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry:
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of propyl(2,2,2-trifluoroethyl)amine is not extensively studied. the presence of the trifluoromethyl group can influence the compound’s interaction with biological targets, potentially enhancing its binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
2,2,2-Trifluoroethylamine: A simpler analog with similar reactivity but lacking the propyl group.
2-Amino-1,1,1-trifluoroethane: Another related compound with similar chemical properties.
Uniqueness: Propyl(2,2,2-trifluoroethyl)amine is unique due to the presence of both a propyl group and a trifluoromethyl group, which can impart distinct chemical and physical properties compared to its simpler analogs .
Propriétés
IUPAC Name |
N-(2,2,2-trifluoroethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-2-3-9-4-5(6,7)8/h9H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUNPCLRJWKSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00509886 | |
| Record name | N-(2,2,2-Trifluoroethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71113-54-7 | |
| Record name | N-(2,2,2-Trifluoroethyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00509886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



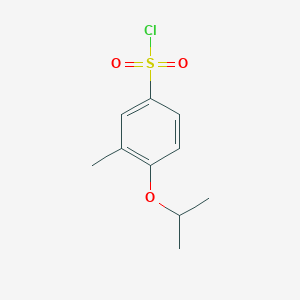
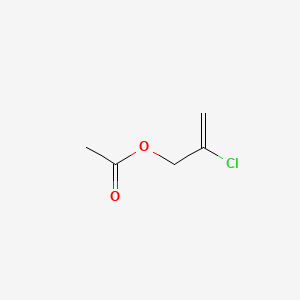

![5-[(Dimethylamino)methyl]-2-methoxyaniline](/img/structure/B3371428.png)



